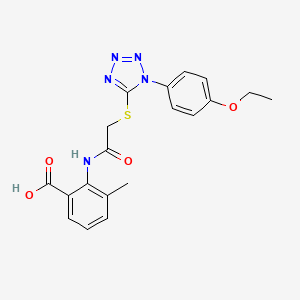
2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a complex organic molecule It contains functional groups such as a tetrazole, amide, thioether, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid might involve multiple steps, starting from commercially available precursors:
Tetrazole Formation: : The tetrazole ring can be formed by the reaction of a suitable nitrile with sodium azide under acidic conditions.
Thioether Linkage: : The thioether can be introduced by reacting a suitable aryl halide with a thiol, potentially using a base like potassium carbonate in a polar aprotic solvent.
Amidation: : The acetamido group can be formed by amidation of an ester or an acyl chloride with an amine.
Final Coupling: : The final compound is achieved by coupling the intermediates under appropriate conditions.
Industrial Production Methods
In industrial settings, these reactions might be optimized to minimize steps, maximize yield, and ensure environmental and economic feasibility. Techniques like flow chemistry or the use of catalysts might be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction : The tetrazole ring may be stable under reduction conditions, but the carboxylic acid can be reduced to an alcohol using agents like lithium aluminum hydride. Substitution : The aromatic ring with electron-donating groups can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substitution: : Various electrophiles under acidic or basic conditions
Major Products Formed
The major products will depend on the reactions' conditions and reagents. For example, oxidation of the thiol group will produce sulfoxides or sulfones, while reduction of the carboxylic acid will yield an alcohol.
Scientific Research Applications
Chemistry
The compound’s tetrazole ring and carboxylic acid provide points of functionalization, making it a useful intermediate in the synthesis of more complex molecules.
Biology
The tetrazole ring mimics the carboxylic acid group, making such compounds potentially useful in pharmaceuticals for binding to biological targets.
Medicine
These compounds may act as enzyme inhibitors or receptor modulators due to their complex structure and ability to engage in hydrogen bonding and hydrophobic interactions.
Industry
The compound could be used in materials science, particularly in the development of polymers or as a ligand in metal-catalyzed reactions.
Mechanism of Action
The compound’s mechanism of action would likely involve interaction with specific molecular targets through its various functional groups. For instance:
Molecular Targets: : Enzymes, receptors
Pathways Involved: : Signal transduction pathways or metabolic pathways where the compound may act as an inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenyl derivatives: : May share similar pharmacological properties.
Tetrazole-containing compounds: : Often used in pharmaceuticals for their stability and ability to mimic carboxylic acids.
Thioether derivatives: : Can act as intermediates in organic synthesis or have biological activity.
Uniqueness
The uniqueness of 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid lies in its specific combination of functional groups, which may endow it with unique chemical reactivity and biological activity compared to other similar compounds.
Hope this helps!
Properties
IUPAC Name |
2-[[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-28-14-9-7-13(8-10-14)24-19(21-22-23-24)29-11-16(25)20-17-12(2)5-4-6-15(17)18(26)27/h4-10H,3,11H2,1-2H3,(H,20,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEODPKUCBQPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC=C3C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














